molecular formula C8H13N3O2S B13104259 Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate CAS No. 737717-44-1

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate

Cat. No.: B13104259
CAS No.: 737717-44-1
M. Wt: 215.28 g/mol
InChI Key: AZFJIYSWGAQSIB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The imino group and the thiadiazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-methyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
  • Ethyl 2-(5-phenyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
  • Ethyl 2-(5-chloro-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate

Uniqueness

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 5-position of the thiadiazole ring can affect its interaction with biological targets and its overall stability.

Biological Activity

Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a synthetic compound with a unique structure that includes a thiadiazole ring and an imino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C8H13N3O2S
  • Molecular Weight : 215.28 g/mol
  • IUPAC Name : Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3-yl)acetate
  • CAS Number : 737717-44-1

The biological activity of this compound is hypothesized to involve interactions with specific biological pathways. The imino group and the thiadiazole ring are critical for its activity, potentially allowing it to inhibit enzymes or modulate receptor activity involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been studied extensively. In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µg/mL)
MCF-7 (breast cancer)5.36
HepG2 (liver cancer)6.51
HT-29 (colon cancer)7.56

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study conducted on the compound's efficacy against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cytotoxicity Assay : In a comparative study with known anticancer agents like 5-fluorouracil (5-FU), this compound demonstrated comparable or superior cytotoxicity against MCF-7 cells .

Synthesis and Applications

The synthesis of this compound typically involves the cyclization of ethyl bromoacetate with thiosemicarbazide under basic conditions. This synthetic route is crucial for producing the compound efficiently for research and potential therapeutic applications .

Properties

CAS No.

737717-44-1

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C8H13N3O2S/c1-3-6-10-11(8(9)14-6)5-7(12)13-4-2/h9H,3-5H2,1-2H3

InChI Key

AZFJIYSWGAQSIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N)S1)CC(=O)OCC

Origin of Product

United States

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